6-Fluoro-2(3H)-benzothiazolone
Overview
Description
6-Fluoro-2(3H)-benzothiazolone is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are subjects of ongoing research.
Result of Action
It is known that the compound has a significant effect on cells, as evidenced by its potential anticancer activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2(3H)-benzothiazolone typically involves the reaction of 2-aminobenzenethiol with a fluorinated reagent under specific conditions. One common method includes the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2(3H)-benzothiazolone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles like sodium thiolate or primary amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Substituted benzothiazolones with various functional groups.
Scientific Research Applications
6-Fluoro-2(3H)-benzothiazolone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2(3H)-Benzothiazolone: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
6-Chloro-2(3H)-benzothiazolone: Similar structure but with a chlorine atom instead of fluorine, leading to variations in its chemical and biological properties.
6-Methyl-2(3H)-benzothiazolone: Contains a methyl group instead of fluorine, affecting its steric and electronic characteristics.
Uniqueness
6-Fluoro-2(3H)-benzothiazolone is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity in various chemical reactions. This fluorine substitution also influences its biological activity, making it a compound of interest in medicinal chemistry for the development of new therapeutic agents.
Biological Activity
Overview
6-Fluoro-2(3H)-benzothiazolone is a heterocyclic compound characterized by the presence of both sulfur and nitrogen in its structure, which contributes to its unique reactivity and biological properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anticancer and antimicrobial activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The fluorine atom in its structure enhances its electronic properties, potentially increasing its affinity for target proteins and altering cellular processes.
Key Biological Activities
- Anticancer Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, studies have shown that it induces apoptosis in human cancer cell lines such as A-427 and SISO, with IC50 values indicating effective cytotoxicity at low concentrations .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. It shows promising results against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .
- Enzyme Inhibition : Investigations into the enzyme inhibitory potential of this compound have revealed its capacity to inhibit specific enzymes involved in disease pathways, suggesting a role in therapeutic applications.
Research Findings
Several studies have explored the biological activities of this compound, yielding important insights into its pharmacological potential:
Case Studies
Case Study 1: Anticancer Evaluation
In a recent study evaluating the cytotoxic effects of this compound on human cancer cell lines, it was found that treatment with the compound led to a significant increase in early apoptotic cells after 24 hours. The study reported that at doubled IC50 concentrations, early apoptosis increased to approximately 82% in SISO cells, highlighting the compound's potent anticancer properties .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of derivatives of benzothiazole compounds, including this compound. The results indicated that this compound exhibited strong antibacterial activity against Staphylococcus aureus and antifungal activity against various Candida species, emphasizing its potential use in treating infections caused by resistant strains .
Properties
IUPAC Name |
6-fluoro-3H-1,3-benzothiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNOS/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFZOCSVSDAYQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00213193 | |
Record name | 2-Benzothiazolinone, 6-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00213193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63754-96-1 | |
Record name | 6-Fluoro-2(3H)-benzothiazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63754-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzothiazolinone, 6-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063754961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzothiazolinone, 6-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00213193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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